molecular formula C18H26N4O5S B12316501 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

Cat. No.: B12316501
M. Wt: 410.5 g/mol
InChI Key: KWHAJHJQOWBJEG-UHFFFAOYSA-N
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Description

(Des-Tyr1)-Met-Enkephalin is a tetrapeptide derived from the enkephalin family of peptides. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the central nervous system. (Des-Tyr1)-Met-Enkephalin, specifically, is a degradation product of enkephalins and is known for its unique biological activities .

Properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAJHJQOWBJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Des-Tyr1)-Met-Enkephalin involves the sequential coupling of amino acids. The typical synthetic route includes:

    Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain.

    Solution-phase synthesis: This method involves the coupling of amino acids in solution, followed by purification steps.

Industrial Production Methods: Industrial production of (Des-Tyr1)-Met-Enkephalin typically employs automated peptide synthesizers that utilize SPPS. The process involves:

Chemical Reactions Analysis

Types of Reactions: (Des-Tyr1)-Met-Enkephalin can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Standard peptide coupling reagents like DCC or HBTU.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a molecular formula of C18H26N4O5SC_{18}H_{26}N_{4}O_{5}S and a molecular weight of approximately 430.5 g/mol. Its structure features multiple functional groups, which contribute to its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of sulfonamides have shown effectiveness against various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation .
  • Enzyme Inhibition
    • The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase has been documented. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 Diabetes Mellitus (T2DM). Inhibitors targeting AChE can potentially improve cognitive function in Alzheimer's patients, while alpha-glucosidase inhibitors can help manage blood glucose levels in diabetic patients .

Biochemical Applications

  • Protein Interaction Studies
    • The compound's structure allows for potential interactions with various proteins, making it a candidate for studies aimed at understanding protein-ligand interactions. Such studies can provide insights into the molecular mechanisms underlying diseases and aid in the design of new therapeutic agents.
  • Metabolomics
    • As a derivative of amino acids, this compound can be utilized in metabolomics research to study metabolic pathways and biomarker discovery. Its role as a metabolite can help elucidate metabolic disorders and the biochemical basis of diseases .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar sulfonamide derivatives, researchers synthesized a series of compounds that were tested against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant antiproliferative activity . This suggests that 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid may have similar potential.

Case Study 2: Enzyme Inhibition

A recent investigation into enzyme inhibitors revealed that compounds with structural similarities to 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid effectively inhibited AChE and alpha-glucosidase activities. These findings support further exploration into this compound for therapeutic applications in neurodegenerative diseases and diabetes management .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anticancer ActivityHCT-116 (Colon Cancer)7.52
MCF-7 (Breast Cancer)5.00
Enzyme InhibitionAcetylcholinesterase10.0
Alpha-glucosidase15.0

Mechanism of Action

(Des-Tyr1)-Met-Enkephalin exerts its effects by interacting with opioid receptors in the central nervous system. The primary molecular targets are the delta and mu opioid receptors. Upon binding to these receptors, (Des-Tyr1)-Met-Enkephalin activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain .

Comparison with Similar Compounds

    Met-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met.

    Leu-Enkephalin: A pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu.

    Beta-Endorphin: A longer peptide with potent analgesic properties.

Comparison:

Biological Activity

The compound 2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid (often referred to as a derivative of methionine) is a complex amino acid structure that exhibits various biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4O5SC_{15}H_{20}N_4O_5S, with a molecular weight of approximately 372.41 g/mol. The structure includes multiple amino groups, a phenyl group, and a methylsulfanyl group, which contribute to its biological activities.

1. Antioxidant Properties

Research indicates that compounds similar to methionine exhibit significant antioxidant activity. Methionine derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in neurodegenerative diseases where oxidative damage is prevalent.

2. Neuroprotective Effects

Studies have shown that methionine derivatives can protect neuronal cells from apoptosis induced by various stressors. For instance, in models of noise-induced hearing loss, D-methionine has been demonstrated to mitigate auditory cell damage, suggesting a protective role against excitotoxicity and inflammation in the nervous system .

3. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Case Study 1: Hearing Loss Prevention

A clinical study evaluated the efficacy of D-methionine in preventing noise-induced hearing loss in rats. The results showed that administration of D-methionine significantly reduced auditory threshold shifts compared to control groups, indicating its protective effects on hearing .

Case Study 2: Neuroprotection in Alzheimer's Disease

Another study focused on the neuroprotective effects of methionine derivatives in Alzheimer’s disease models. The findings suggested that these compounds could reduce amyloid-beta toxicity and improve cognitive function in treated subjects, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Research Findings

Study Objective Findings
Study on Antioxidant ActivityTo assess the free radical scavenging abilityDemonstrated significant reduction in oxidative stress markers
Neuroprotection StudyEvaluate effects on neuronal apoptosisShowed decreased cell death in stressed neurons
Inflammation ModelInvestigate anti-inflammatory effectsInhibited production of TNF-alpha and IL-6

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